Palmitoleylamine
Overview
Description
. It is a fatty amine derived from palmitoleic acid, a monounsaturated fatty acid commonly found in animal and plant fats. Palmitoleylamine is known for its potential biological activities and is of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Palmitoleylamine can be synthesized through the reduction of palmitoleic acid. One common method involves the conversion of palmitoleic acid to its corresponding amide, followed by reduction to the amine. This process typically uses reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF) as reducing agents .
Industrial Production Methods
Industrial production of this compound may involve the hydrogenation of palmitoleic acid esters or nitriles. The process is carried out under controlled conditions of temperature and pressure, using catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation reaction .
Chemical Reactions Analysis
Types of Reactions
Palmitoleylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives such as amides or imines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in THF are typical reducing agents.
Substitution: Reagents such as acyl chlorides or aldehydes are used in substitution reactions.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Saturated amines.
Substitution: Amides, imines.
Scientific Research Applications
Palmitoleylamine has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a surfactant in various chemical processes.
Biology: Studied for its role in cell signaling and membrane structure.
Medicine: Investigated for its potential anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of cosmetics, lubricants, and other industrial products
Mechanism of Action
Palmitoleylamine exerts its effects through various molecular targets and pathways. It is known to interact with cell membranes, influencing membrane fluidity and signaling pathways. The compound may also modulate the activity of enzymes and receptors involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Palmitoylethanolamide: Another fatty acid amide with anti-inflammatory properties.
Oleamide: A fatty acid amide known for its sleep-inducing effects.
Stearylamine: A saturated fatty amine with similar chemical properties
Uniqueness
Palmitoleylamine is unique due to its unsaturated structure, which imparts distinct chemical reactivity and biological activity compared to its saturated counterparts. Its ability to modulate membrane properties and signaling pathways makes it a compound of significant interest in various research fields .
Properties
IUPAC Name |
(Z)-hexadec-9-en-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h7-8H,2-6,9-17H2,1H3/b8-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UATFHWVUSDADRL-FPLPWBNLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10885820 | |
Record name | 9-Hexadecen-1-amine, (9Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10885820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40853-88-1 | |
Record name | Palmitoleylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40853-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Palmitoleylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040853881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Hexadecen-1-amine, (9Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9-Hexadecen-1-amine, (9Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10885820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PALMITOLEYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS6SWF0Q7X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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